Ethyl 2-((3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl)amino)-2-oxoacetate
Description
Ethyl 2-((3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl)amino)-2-oxoacetate is a synthetic α-ketoester derivative featuring a phenyl ring substituted with a 3-methyl group and a 4-position 2-oxopyrrolidin-1-yl moiety. This compound is structurally characterized by its 2-oxoacetate backbone, which is esterified with an ethyl group.
Properties
IUPAC Name |
ethyl 2-[3-methyl-4-(2-oxopyrrolidin-1-yl)anilino]-2-oxoacetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O4/c1-3-21-15(20)14(19)16-11-6-7-12(10(2)9-11)17-8-4-5-13(17)18/h6-7,9H,3-5,8H2,1-2H3,(H,16,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZFKVYSPMCCFHH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=O)NC1=CC(=C(C=C1)N2CCCC2=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-((3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl)amino)-2-oxoacetate typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyrrolidinone Ring: This can be achieved through the cyclization of a suitable precursor, such as an amino acid derivative, under acidic or basic conditions.
Amination Reaction:
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of a catalyst such as sulfuric acid or hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems can ensure precise control over temperature, pressure, and reaction time, leading to a more efficient and scalable process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-((3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl)amino)-2-oxoacetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol or the amide group to an amine.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate nucleophilic substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
Ethyl 2-((3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl)amino)-2-oxoacetate has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in studies of reaction mechanisms and kinetics.
Biology: The compound’s structural features make it a potential candidate for studying enzyme interactions and protein binding.
Medicine: Its biological activity may be explored for the development of new pharmaceuticals, particularly in the areas of anti-inflammatory and anticancer research.
Industry: The compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of Ethyl 2-((3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl)amino)-2-oxoacetate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Phenyl Ring
The target compound’s phenyl ring substituents (3-methyl and 4-(2-oxopyrrolidin-1-yl)) distinguish it from analogs with alternative substituents:
- Electron-withdrawing groups: Ethyl 2-((3,5-bis(trifluoromethyl)phenyl)amino)-2-oxoacetate (CAS 69065-93-6) features trifluoromethyl groups at the 3- and 5-positions, which significantly enhance electron withdrawal, reducing electron density on the phenyl ring. This contrasts with the target compound’s electron-rich 2-oxopyrrolidin-1-yl group, which may influence reactivity in nucleophilic or electrophilic reactions .
Heterocyclic Modifications
- Thiazole derivatives: Ethyl 2-({4-[4-(2-chloroethyl)phenyl]-5-methyl-1,3-thiazol-2-yl}amino)-2-oxoacetate (CAS 175437-68-0) replaces the pyrrolidinone group with a thiazole ring. Thiazole-containing analogs exhibit distinct electronic profiles due to sulfur and nitrogen atoms, which may alter bioavailability or binding affinity in biological systems .
- Triazole derivatives: Compounds like ethyl 2-(1-benzyl-4-(4-methoxyphenyl)-1H-1,2,3-triazol-5-yl)-2-oxoacetate incorporate triazole rings. Such interactions could influence crystallization behavior and solid-state stability .
Physical and Spectroscopic Properties
Biological Activity
Ethyl 2-((3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl)amino)-2-oxoacetate is a complex organic compound with potential biological activities. This article aims to explore its biological activity, synthesis, mechanisms of action, and relevant research findings.
Chemical Structure and Synthesis
This compound features a pyrrolidinone ring, an ethyl ester group, and an aromatic amine. The synthesis typically involves multi-step organic reactions:
- Formation of the Pyrrolidinone Ring : This is achieved through the reaction of an appropriate amine with a suitable carbonyl compound under acidic or basic conditions.
- Aromatic Substitution : The pyrrolidinone derivative undergoes aromatic substitution to introduce the 3-methyl group on the aromatic ring.
- Esterification : Finally, the carboxylic acid derivative is esterified with ethanol to form the ethyl ester group.
Biological Activity Overview
The biological activity of this compound has been investigated in various studies, highlighting its potential as a therapeutic agent.
The mechanism of action involves interactions with specific molecular targets. The pyrrolidinone ring can modulate enzyme or receptor activity, while the aromatic amine group participates in hydrogen bonding, influencing biological activity.
Antimicrobial Activity
Recent studies have shown that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives tested against Mycobacterium tuberculosis displayed sub-micromolar IC50 values, indicating strong inhibitory effects on bacterial growth .
Cytotoxicity Studies
Cytotoxicity assays have been conducted to evaluate the safety profile of this compound. In vitro studies demonstrated that it has a favorable cytotoxicity profile against various cancer cell lines, making it a candidate for further development in cancer therapeutics .
Comparative Analysis
To provide a clearer perspective on its biological activity, a comparison with similar compounds is essential. Below is a summary table highlighting key characteristics:
Case Studies and Applications
Several case studies have highlighted the applications of this compound in medicinal chemistry:
- Neurological Disorders : Research indicates its potential as a building block for synthesizing drugs targeting neurological conditions.
- Organic Synthesis : It serves as an intermediate in developing more complex organic molecules with diverse applications.
- Material Science : Investigations into its properties suggest potential uses in creating new materials with unique characteristics.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
